
Apricitabine
Overview
Description
Apricitabine (4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]-2(1H)-pyrimidinone) is a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor (NRTI) developed for treating HIV-1 infection. Its molecular formula is C₈H₁₁N₃O₃S, with an average mass of 229.254 g/mol and a single stereoisomer configuration due to two defined stereocenters . This compound is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form, which inhibits viral reverse transcriptase by terminating DNA chain elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apricitabine involves a multi-step process starting from 2-®-benzoyloxymethyl-1,3-oxathiolane. The key steps include:
Formation of the oxathiolane ring: This is achieved through a cyclization reaction.
Introduction of the cytosine base: This step involves the coupling of the oxathiolane intermediate with a cytosine derivative.
Deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Apricitabine undergoes several types of chemical reactions, including:
Oxidation: Conversion to its triphosphate form within cells.
Reduction: Not commonly observed.
Substitution: Involves the replacement of functional groups during synthesis.
Common Reagents and Conditions:
Oxidation: Typically involves cellular enzymes that convert this compound to its active triphosphate form.
Substitution: Utilizes reagents such as cytosine derivatives and oxathiolane intermediates under controlled conditions.
Major Products:
This compound triphosphate: The active form of the drug within cells.
Intermediate compounds: Formed during the synthetic process.
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Apricitabine functions as a prodrug that is phosphorylated intracellularly to its active triphosphate form. This active form inhibits reverse transcription by causing chain termination during viral replication. Its unique structure allows it to be effective against HIV strains resistant to other NRTIs, such as lamivudine and zidovudine .
Pharmacokinetics
The pharmacokinetics of this compound indicate linear absorption and distribution following oral administration. It is primarily excreted renally, with minimal hepatic metabolism. Studies have shown that this compound maintains a favorable safety profile with low potential for mitochondrial toxicity compared to other NRTIs .
Clinical Efficacy
Clinical Trials Overview
this compound has been evaluated in several clinical trials, primarily focusing on its efficacy in reducing plasma viral load in HIV-infected patients. In early studies, doses of 1200 mg per day resulted in significant reductions in viral load by up to 1.65 logs (approximately 45-fold) over short periods .
- Phase II Trials : Initial Phase II trials demonstrated that this compound was effective in treatment-experienced patients with NRTI resistance. In these studies, this compound achieved significant viral load reductions compared to baseline levels and was well tolerated by participants .
- Resistance Studies : this compound has shown effectiveness against various resistant strains, including those with the M184V mutation. Notably, it has produced little selection pressure for new mutations in treatment-experienced patients . However, some studies indicated the potential for inducing K65R mutations, which confer resistance to didanosine and tenofovir .
Safety Profile
Adverse Events
The safety profile of this compound has been generally favorable. Common adverse events reported include headache and rhinitis; however, serious mitochondrial toxicity observed with other NRTIs has not been a significant concern with this compound .
- Mitochondrial Toxicity Assessment : In vitro studies comparing the effects of this compound on mitochondrial DNA content showed no significant reduction compared to other NRTIs that demonstrated marked toxicity. This suggests a better long-term safety profile for this compound .
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound as a second-line treatment option for patients who have failed therapies involving lamivudine or emtricitabine. For instance:
- A study involving treatment-experienced patients indicated that those receiving this compound experienced an additional viral load reduction compared to those treated with comparator drugs like lamivudine .
- Another case reported sustained viral suppression in a patient who had previously demonstrated resistance to multiple NRTIs after switching to a regimen including this compound .
Mechanism of Action
Apricitabine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus. By incorporating into the viral DNA, this compound causes premature termination of the DNA chain, thereby preventing the virus from replicating . The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .
Comparison with Similar Compounds
Pharmacokinetics :
- Rapid absorption with peak plasma concentrations (Cmax) achieved within 1.5–2 hours post-dose.
- Linear pharmacokinetics across doses (400–1600 mg), with an elimination half-life of ~3 hours.
- Primarily renally excreted (65–80% unchanged), minimizing hepatic interactions .
- Demonstrated efficacy against NRTI-resistant strains, including M184V mutations, in both treatment-naïve and experienced patients .
Apricitabine belongs to the NRTI class, which includes lamivudine (3TC), emtricitabine (FTC), zalcitabine (ddC), and stavudine (d4T). Below is a detailed comparative analysis:
Structural and Mechanistic Differences
Compound | Structural Features | Phosphorylation Pathway | Key Resistance Mutations Targeted |
---|---|---|---|
This compound | Oxathiolane ring (D-stereochemistry, O/S swapped) | Deoxycytidine kinase | M184V, K65R |
Lamivudine | Oxathiolane ring (L-stereochemistry) | Deoxycytidine kinase | M184V |
Emtricitabine | Fluoro-oxathiolane ring | Deoxycytidine kinase | M184V |
Zalcitabine | Dideoxycytidine | Deoxycytidine kinase | K65R, T69D |
Stavudine | Didehydrothymidine | Thymidine kinase | None (low barrier to resistance) |
This compound’s oxathiolane ring with swapped oxygen/sulfur positions confers distinct resistance profiles and higher potency against M184V compared to 3TC and FTC . Unlike stavudine, which targets thymidine kinase, this compound avoids mitochondrial toxicity linked to thymidine analogue NRTIs .
Resistance Profile
This compound retains activity against HIV-1 strains resistant to 3TC and FTC due to:
- M184V Mutation : this compound triphosphate (this compound-TP) has a 30-fold lower resistance barrier compared to 3TC-TP .
- K65R Mutation: this compound shows reduced susceptibility to this mutation compared to tenofovir and abacavir .
Clinical Data :
- In a Phase II trial, this compound reduced viral load by 1.36 log10 copies/mL in treatment-experienced patients with M184V mutations .
- No emergent resistance mutations were observed in clinical trials to date .
Pharmacokinetic and Drug Interaction Profiles
- Tipranavir/ritonavir: No significant interaction observed .
Mitochondrial Toxicity
NRTIs like zalcitabine and stavudine inhibit DNA polymerase-γ, causing mitochondrial DNA (mtDNA) depletion and toxicity (e.g., lactic acidosis, neuropathy). This compound demonstrates a safer profile:
- HepG2 Cell Studies: No mtDNA depletion at concentrations up to 300 μM, unlike zalcitabine (↓ mtDNA by 70%) or stavudine (↓ mtDNA by 50%) .
- Clinical Safety: No reports of lactic acidosis or lipodystrophy in trials .
Efficacy in Resistant HIV
Compound | Fold Resistance (M184V) | Viral Load Reduction (Treatment-Experienced) |
---|---|---|
This compound | 2–5 | 1.36 log10 |
Lamivudine | >100 | <0.5 log |
Emtricitabine | >100 | <0.5 log |
This compound’s superior efficacy in resistant HIV positions it as a second-line option after 3TC/FTC failure .
Biological Activity
Apricitabine, also known as ATC, is a novel nucleoside reverse transcriptase inhibitor (NRTI) primarily developed for the treatment of HIV infection, particularly in patients who have developed resistance to existing antiretroviral therapies. Its unique mechanism of action and pharmacokinetic properties make it a significant candidate in the ongoing battle against HIV.
This compound is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into viral DNA during reverse transcription, leading to chain termination and inhibition of viral replication. The process is mediated by deoxycytidine kinase, which is also responsible for activating other NRTIs like lamivudine .
Pharmacokinetics
The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. Studies indicate that this compound exhibits favorable pharmacokinetic properties, including:
- Bioavailability : High oral bioavailability due to efficient absorption.
- Half-life : Approximately 2-3 hours, allowing for flexible dosing schedules.
- Metabolism : Primarily metabolized in the liver with minimal renal excretion .
Antiviral Efficacy
This compound has demonstrated potent antiviral activity against HIV-1 strains, including those resistant to other NRTIs. In vitro studies show that this compound reduces HIV-1 infectivity in various cell lines, with IC50 values indicating effective concentrations:
Cell Line | IC50 (µM) |
---|---|
MT-4 | 2.8 |
U937 | 0.4 |
Human Cord Blood Mononuclear Cells | 0.5 |
These findings suggest that this compound can effectively inhibit HIV replication even in resistant strains .
Case Studies and Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in patients with HIV:
- Phase II Study : This study assessed the efficacy of this compound in treatment-experienced patients with multi-drug resistant HIV. Results indicated a significant reduction in viral load and an increase in CD4 cell counts after 24 weeks of treatment.
- Safety Profile : In clinical trials, this compound was generally well-tolerated. The most common adverse effects included mild gastrointestinal disturbances and transient increases in liver enzymes. Serious adverse events were rare .
- Long-term Efficacy : A follow-up study demonstrated sustained viral suppression over a 48-week period, with many patients maintaining undetectable viral loads.
Resistance Profile
This compound has shown effectiveness against HIV strains harboring mutations that confer resistance to other NRTIs. This characteristic is particularly valuable for treating patients who have limited options due to extensive drug resistance .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Apricitabine’s efficacy against HIV-1 resistant strains?
Answer: this compound’s antiviral activity is typically assessed using in vitro assays with HIV-1 clinical isolates in peripheral blood mononuclear cells (PBMCs) and MT-4 cells. For resistance profiling, researchers should:
- Use PBMCs to measure IC50 values against wild-type and nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains (e.g., 3TC-resistant HIV-1) .
- Validate findings in MT-4 cells, which show higher IC50 values (20–55 µM) due to differences in cellular metabolism .
- Include controls with lamivudine (3TC) or emtricitabine to compare cross-resistance patterns .
Q. How should pharmacokinetic parameters of this compound be optimized in preclinical animal studies?
Answer: Key parameters include bioavailability, half-life (T1/2), and AUC. Methodological considerations:
- Administer this compound intravenously (e.g., 10 mg/kg in rats) to determine baseline T1/2 (~12.7 minutes) and AUC (~226.9 µg·min/mL) .
- For oral dosing, use formulations that enhance solubility (e.g., DMSO-based solutions) and measure bioavailability (~68–69.4% in rats) .
- Monitor plasma concentrations via HPLC or LC-MS, ensuring sampling aligns with Tmax (~37.3 minutes post-administration) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Store this compound as a solid at -20°C; prepare stock solutions in inert gas-purged solvents (e.g., DMSO) to prevent degradation .
- Avoid skin/eye contact using PPE; follow OSHA guidelines for non-hazardous compounds (GHS classification: not hazardous) .
- Dispose of waste via incineration or chemical degradation to minimize environmental impact (ecological hazard: low) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer: Discrepancies often arise from differences in cellular metabolism or bioavailability. Strategies include:
- Data Normalization: Compare IC50 values across cell types (e.g., PBMCs vs. MT-4 cells) to identify cell-specific metabolic barriers .
- Pharmacodynamic Modeling: Integrate in vitro potency (Ki = 0.08 µM for HIV-1 RT) with in vivo pharmacokinetic data to predict effective dosing regimens .
- Mechanistic Studies: Use RT inhibition assays to confirm whether resistance mutations (e.g., M184V) alter this compound-triphosphate binding .
Q. What methodological frameworks are optimal for designing studies on this compound combination therapies?
Answer: Apply the PICOT framework to structure research questions:
- P (Population): HIV-1-infected PBMCs or animal models (e.g., humanized mice).
- I (Intervention): this compound + second-line NRTIs (e.g., tenofovir).
- C (Comparison): Monotherapy vs. combination efficacy.
- O (Outcome): Viral load reduction, RT inhibition kinetics.
- T (Time): Acute (7–14 days) vs. chronic (28 days) treatment .
Q. How can researchers ensure reproducibility of this compound’s RT inhibition assays?
Answer:
- Standardize Enzyme Sources: Use recombinant HIV-1 RT with verified activity (e.g., commercial kits) and consistent buffer conditions (pH 7.5, Mg²⁺ concentration) .
- Validate Inhibitor Potency: Include positive controls (e.g., zidovudine-triphosphate) and measure Ki values using steady-state kinetics .
- Data Transparency: Report raw data (e.g., fluorescence readings) and analysis scripts in supplementary materials .
Q. Methodological Resources
- Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Data Analysis: Apply contradiction analysis to reconcile in vitro vs. in vivo results, emphasizing mechanistic plausibility .
- Ethical Compliance: Adhere to institutional guidelines for handling HIV-infected samples and animal welfare .
Properties
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166974 | |
Record name | Apricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160707-69-7, 143338-12-9 | |
Record name | Apricitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apricitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APRICITABINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.